Product packaging for 1-Iodo-2-methylundecane(Cat. No.:CAS No. 73105-67-6)

1-Iodo-2-methylundecane

Cat. No.: B1195011
CAS No.: 73105-67-6
M. Wt: 296.23 g/mol
InChI Key: RTWBFGUVCAVDFO-UHFFFAOYSA-N
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Description

Significance of Branched Alkyl Iodides as Key Synthetic Intermediates in Organic Chemistry

Alkyl iodides, in general, are valuable precursors in organic synthesis. byjus.com The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. byjus.com This reactivity allows for the convenient replacement of the iodine atom with a wide variety of nucleophiles, thus enabling the construction of more complex molecules from simpler alkane frameworks. byjus.com One of the classic methods for preparing alkyl iodides is the Finkelstein reaction, which involves a halide exchange with sodium iodide in acetone. byjus.com

The introduction of branching in the alkyl chain, as seen in 1-iodo-2-methylundecane, further expands the synthetic utility. Branched structures are integral to a vast number of biologically active molecules and materials. nih.govescholarship.org The presence of branching near the reactive C-I bond can influence the kinetics and mechanism (e.g., the competition between SN1 and SN2 pathways) of substitution reactions. byjus.com Modern synthetic methods, such as visible-light-mediated multicomponent coupling reactions, increasingly utilize branched alkyl iodides to assemble complex α-branched secondary alkylamines, which are critical motifs in medicinal chemistry. nih.gov These intermediates are foundational for creating diverse organic compounds, including those used in pharmaceuticals and electronic materials. manac-inc.co.jp

Overview of this compound's Emergence in Academic Literature

The academic footprint of this compound is diverse, with its identification spanning multiple biological domains. A significant area of its emergence is in the field of chemical ecology. Research has identified this compound in the urine of female mice, particularly during the proestrus and estrus phases of their reproductive cycle. researchgate.net Studies suggest it functions as an estrogen-dependent sex pheromone, a chemical signal that attracts males and enhances their reproductive activities. researchgate.net

Beyond its role as a semiochemical in mammals, the compound has been detected in the plant kingdom. It has been reported as a constituent of Vitis vinifera (the common grape vine) and has been identified in the methanol (B129727) extract of the leaves of Stachyphrynium placentarium. nih.govwu.ac.th Furthermore, its classification has extended to human biology, where it is recognized as a human metabolite and has been noted in the context of cancer metabolism research. nih.govebi.ac.uk

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 73105-67-6 nih.govguidechem.com
Molecular Formula C₁₂H₂₅I nih.govguidechem.com
InChIKey RTWBFGUVCAVDFO-UHFFFAOYSA-N nih.gov
ChEBI ID CHEBI:84222 nih.gov
ChemSpider ID 474884 chemspider.com

Strategic Research Focus on this compound Within Modern Organic Synthesis and Chemical Biology

The strategic focus on this compound leverages its dual identity as both a synthetic building block and a biologically active molecule.

In modern organic synthesis , the interest lies in using its structure as a model for developing new synthetic methodologies. The reactivity of this primary alkyl iodide, which possesses steric hindrance from the adjacent methyl group, makes it a valuable substrate for investigating reaction mechanisms and optimizing conditions for nucleophilic substitutions and cross-coupling reactions. While specific, detailed syntheses are not extensively documented in readily available literature, its known precursors include 2-methyl undecanol, methyl nonyl ketone, and 2-methyl-1-undecene, pointing to potential synthetic routes via alcohol substitution or alkene hydrohalogenation. chemsrc.com

In chemical biology , research on this compound is centered on elucidating its role in biological systems. nih.gov Its established function as an estrogen-dependent pheromone in mice makes it a powerful tool for studying mammalian chemical communication, reproductive physiology, and neurobehavioral responses to chemosensory cues. researchgate.net The identification of this compound as a human metabolite, particularly in cancer metabolism, opens potential avenues for its investigation as a disease biomarker. nih.govebi.ac.uk Its presence in certain plants also prompts further research into its biosynthesis and potential ecological roles or pharmacological properties, such as its suggested antimicrobial activity. researchgate.netwu.ac.th

Table 2: Computed Physicochemical Properties of this compound

Property Value
Molecular Weight 296.23 g/mol nih.gov
Monoisotopic Mass 296.10010 Da nih.gov
XLogP3-AA 7.2 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 0 nih.gov
Rotatable Bond Count 9 nih.gov

Table 3: Reported Occurrences of this compound in Literature

Source Organism/Context Details
Female Mouse (Mus musculus) Identified in urine during proestrus and estrus; functions as an estrogen-dependent sex pheromone. researchgate.net
Human (Homo sapiens) Classified as a human metabolite; observed in cancer metabolism studies. nih.govebi.ac.uk
Common Grape Vine (Vitis vinifera) Reported as a constituent of the plant. nih.gov
Stachyphrynium placentarium Found in the dichloromethane (B109758) soluble portion of the methanol extract of the leaves. wu.ac.th

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25I B1195011 1-Iodo-2-methylundecane CAS No. 73105-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWBFGUVCAVDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337929
Record name 1-Iodo-2-methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73105-67-6
Record name 1-Iodo-2-methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1 Iodo 2 Methylundecane

Regioselective and Stereoselective Approaches

Achieving regioselectivity is crucial in the synthesis of 1-iodo-2-methylundecane to ensure the iodine atom is introduced at the desired primary carbon. Stereoselectivity becomes important when considering the synthesis of specific enantiomers or diastereomers, should a chiral center be present or introduced.

Recent research has highlighted modular strategies for the stereoselective construction of functionalized cyclic compounds through base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov While not directly applied to this compound, these methods demonstrate the potential for high levels of control in similar iodoalkylation reactions. The principles of using directing groups or chiral catalysts could be adapted to control the stereochemical outcome at the C-2 position of the undecane (B72203) chain during iodination.

Functional Group Interconversions Leading to this compound

A primary strategy for synthesizing this compound involves the conversion of other functional groups into the desired iodoalkane. imperial.ac.uk This approach offers flexibility in starting material selection and can be tailored to achieve high yields and purity.

Direct Iodination Strategies from Aliphatic Alcohol Precursors

The most direct route involves the reaction of 2-methylundecanol with a suitable iodinating agent. A common method is the use of concentrated hydroiodic acid (HI) under reflux conditions. This reaction typically proceeds via an SN2 mechanism, where the iodide ion displaces the hydroxyl group. To optimize yields, which can range from 75-85%, a 48% HI solution is often used at elevated temperatures for several hours. Maintaining anhydrous conditions is critical to minimize side reactions such as elimination, which would lead to the formation of 2-methylundecene.

Another effective method for converting primary and secondary alcohols to alkyl iodides is the use of phosphorus and iodine (P/I₂). ub.edu This in-situ generation of phosphorus triiodide (PI₃) provides a milder alternative to strong acids. The reaction proceeds with inversion of configuration if a chiral alcohol is used. ub.edu

Reagent SystemPrecursorTypical ConditionsMechanismKey Considerations
Concentrated HI2-methylundecanolReflux, 110°C, 6-8 hoursSN2Anhydrous conditions are crucial to prevent elimination side reactions.
P/I₂2-methylundecanolIn situ PI₃ generationSN2Milder conditions compared to strong acids; results in inversion of configuration. ub.edu

Halogen Exchange Reactions from Other Halogenated Alkane Derivatives

The Finkelstein reaction is a classic and widely used method for the synthesis of iodoalkanes from other haloalkanes, typically chloro- or bromoalkanes. manac-inc.co.jpmanac-inc.co.jp This SN2 reaction involves treating the corresponding 1-chloro- or 1-bromo-2-methylundecane with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. frontiersin.org The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone. frontiersin.org This method is particularly useful for introducing iodine into molecules that might be sensitive to the harsher conditions of direct iodination from alcohols. manac-inc.co.jp

Copper-catalyzed halogen exchange reactions have also emerged as powerful tools, especially for aryl and vinyl halides, but the principles can be extended to alkyl halides. frontiersin.orgnih.gov These methods can offer improved yields and broader substrate scope under milder conditions compared to the traditional Finkelstein reaction.

Hydroiodination of Unsaturated Precursors (e.g., 2-methylundecene)

The addition of hydrogen iodide (HI) across the double bond of an alkene precursor, such as 2-methylundecene, can also yield this compound. The regioselectivity of this hydrohalogenation reaction is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon with more hydrogen substituents, and the iodine will add to the more substituted carbon. To achieve the anti-Markovnikov addition required for the synthesis of this compound, the reaction is typically carried out in the presence of peroxides. This radical addition mechanism directs the iodine atom to the less substituted carbon atom of the double bond.

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For iodoalkane synthesis, this includes the use of less toxic reagents, solvent-free reaction conditions, and the development of catalytic processes to minimize waste.

For instance, iodine-promoted iodosulfonylation of alkynes has been successfully performed in water at room temperature, highlighting the potential for aqueous media in iodination reactions. rsc.org While not a direct synthesis of this compound, this demonstrates a greener approach to forming C-I bonds. The development of processes that utilize renewable starting materials and energy-efficient reaction conditions is a key goal in the sustainable synthesis of fine chemicals like this compound. researchgate.net The use of microporous compounds like zeolites as catalysts in iodination reactions can also contribute to greener processes by enabling catalyst recycling and reducing waste. google.com

Advanced Mechanistic Investigations of 1 Iodo 2 Methylundecane Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions are fundamental to the synthetic utility of 1-iodo-2-methylundecane, where the iodine atom, an excellent leaving group, is displaced by a nucleophile. These reactions can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2). masterorganicchemistry.com The structure of this compound, a primary alkyl halide with steric hindrance at the alpha-carbon due to the adjacent methyl group, influences the competition between these pathways.

Kinetic and Thermodynamic Studies of SN1/SN2 Reactions Involving this compound

The kinetics of nucleophilic substitution reactions provide critical insights into the underlying mechanism. For an SN2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile, following a second-order rate law (rate = k[alkyl halide][nucleophile]). libretexts.org In contrast, the rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics (rate = k[alkyl halide]), as the rate-determining step is the unimolecular formation of a carbocation. masterorganicchemistry.comsavemyexams.com

Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored. pressbooks.pub However, the presence of a methyl group at the C2 position introduces steric hindrance, which can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides. libretexts.org For an SN1 reaction to occur, a relatively stable carbocation intermediate would need to form. The primary carbocation that would result from the departure of the iodide ion from this compound is inherently unstable, making the SN1 pathway less likely under typical conditions. savemyexams.com However, rearrangement to a more stable secondary carbocation via a hydride shift is a possibility that could favor an SN1 mechanism under certain conditions, such as in the presence of a weakly basic nucleophile and a polar protic solvent. youtube.com

Table 1: Factors Influencing SN1 vs. SN2 Reactions of this compound

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > SecondaryMethyl > Primary > SecondaryPrimary, but with β-branching, making SN2 slower than for unbranched primary halides. pressbooks.publibretexts.org
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)The choice of nucleophile is critical in directing the pathway. libretexts.org
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Solvent choice can stabilize or destabilize intermediates, influencing the mechanism. libretexts.org
Leaving Group Good leaving group requiredGood leaving group requiredIodide is an excellent leaving group, facilitating both pathways.

Stereochemical Outcomes and Diastereoselective Control in Substitution Reactions

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemistry of the product provides definitive evidence for the operative mechanism. SN2 reactions proceed with a complete inversion of configuration at the stereocenter, a consequence of the backside attack of the nucleophile. libretexts.org Conversely, SN1 reactions, which proceed through a planar carbocation intermediate, typically result in a racemic or near-racemic mixture of products, as the nucleophile can attack from either face of the carbocation. masterorganicchemistry.com

While this compound itself is not chiral at the carbon bearing the iodine, if the molecule contains other stereocenters, the stereochemical outcome of reactions can still be of interest. Diastereoselective control becomes a key consideration in such cases. For instance, in iodocarbocyclization reactions of related systems with existing stereocenters, high diastereoselectivity has been achieved, demonstrating the influence of substituents on the stereochemical course of the reaction. nih.gov

Influence of Solvent Systems and Catalyst Effects on Reaction Dynamics

The choice of solvent plays a crucial role in the dynamics of nucleophilic substitution reactions. Polar protic solvents, such as water and alcohols, can solvate both the cation and the anion, and are particularly effective at stabilizing the carbocation intermediate in SN1 reactions. libretexts.org They can also solvate the nucleophile, which can decrease its nucleophilicity and slow down SN2 reactions.

Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are capable of solvating cations but are less effective at solvating anions. libretexts.org This leaves the nucleophile relatively "naked" and more reactive, thus favoring the SN2 pathway. libretexts.org For this compound, using a polar aprotic solvent would enhance the rate of an SN2 reaction.

Catalysts can also influence the reaction dynamics. For example, certain catalysts can facilitate the formation of the carbocation in an SN1-type process or activate the nucleophile in an SN2 reaction. While specific catalytic systems for this compound are not extensively detailed in the provided search results, the general principles of catalysis in nucleophilic substitutions would apply.

Reduction Reactions to Saturated Hydrocarbons (e.g., 2-methylundecane)

The carbon-iodine bond in this compound can be readily cleaved through reduction to yield the corresponding saturated hydrocarbon, 2-methylundecane (B1362468). This transformation is a valuable synthetic tool for removing the iodine functionality after it has served its purpose in a synthetic sequence.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum. The reaction with LiAlH₄ typically proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) acts as the nucleophile.

Table 2: Common Reducing Agents for this compound

Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvent (e.g., THF, diethyl ether)2-methylundecane
Hydrogen (H₂) with a CatalystPalladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂)2-methylundecane

Homolytic Cleavage of the Carbon-Iodine Bond and Associated Radical Chemistry

The relatively weak C-I bond in this compound is susceptible to homolytic cleavage, where the bond breaks to form a carbon-centered radical and an iodine radical. wikipedia.org This process can be initiated by heat or light, particularly ultraviolet (UV) radiation. wikipedia.org

R-I → R• + I•

The resulting 2-methylundecyl radical is a reactive intermediate that can participate in a variety of radical reactions, such as addition to double bonds or abstraction of atoms from other molecules. The stability of the radical intermediate plays a role in the facility of the homolytic cleavage. While the 2-methylundecyl radical is a primary radical, the factors that stabilize radicals, such as hyperconjugation, will influence its formation and subsequent reactions. The study of such radical chemistry is crucial for understanding potential side reactions in other transformations and for designing specific radical-mediated synthetic routes. For instance, visible light-induced homolytic cleavage of perfluoroalkyl iodides mediated by phosphines has been investigated, suggesting that similar photocatalytic methods could potentially be applied to this compound. mdpi.com

Organometallic Transformations and Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound is a valuable substrate for the formation of organometallic reagents and for participation in cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds.

One common transformation is the formation of a Grignard reagent by reacting this compound with magnesium metal.

CH₃(CH₂)₈CH(CH₃)CH₂I + Mg → CH₃(CH₂)₈CH(CH₃)CH₂MgI

This organomagnesium compound can then be used as a nucleophile in a wide range of reactions.

Furthermore, this compound can participate in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings. mdpi.comnobelprize.org These reactions typically involve the oxidative addition of the alkyl iodide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

For example, in a Suzuki coupling, this compound could be coupled with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org The choice of ligands on the metal catalyst is often critical for achieving high yields and selectivity in these reactions. Iron-catalyzed cross-coupling reactions have also emerged as a powerful synthetic tool. nih.gov

Table 3: Examples of Cross-Coupling Reactions Involving Alkyl Halides

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling Organoboron compound (e.g., boronic acid)Palladium catalyst + BaseAlkylated or arylated product
Stille Coupling Organotin compoundPalladium catalystAlkylated or arylated product
Hiyama Coupling Organosilicon compoundPalladium catalyst + ActivatorAlkylated or arylated product
Kumada Coupling Grignard reagentNickel or Palladium catalystAlkylated or arylated product

The ability of this compound to undergo these diverse transformations underscores its importance as a versatile building block in modern organic synthesis.

Sophisticated Analytical and Spectroscopic Research Techniques Applied to 1 Iodo 2 Methylundecane

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling and Fragmentation Pathway Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-iodo-2-methylundecane. rsc.orgfrontiersin.org This powerful combination allows for the separation of individual components from a complex mixture, followed by their identification based on their unique mass spectra. In the context of metabolomics, which involves the comprehensive analysis of all small molecule metabolites in a biological system, GC-MS is instrumental in identifying and quantifying compounds such as this compound in various biological matrices. frontiersin.orgresearchgate.netnih.gov For instance, it has been identified as a volatile organic compound (VOC) in exhaled breath and as an estrogen-dependent urinary sex pheromone in female mice. researchgate.netdiving-rov-specialists.com

Application of High-Resolution Mass Spectrometry (HRMS) for Precise Isotope Pattern Analysis in Complex Mixtures

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements, typically to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule from its exact mass. In the case of this compound (C12H25I), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but different elemental formulas. This capability is particularly valuable in the analysis of complex biological samples where numerous compounds may co-elute from the gas chromatograph. rsc.org

Elucidation of Specific Mass Spectrometric Fragmentation Mechanisms

The mass spectrum of a compound provides a unique fingerprint based on the fragmentation pattern of its molecular ion upon electron ionization. libretexts.orguni-saarland.de For this compound, the fragmentation is influenced by the presence of the iodine atom and the branched alkyl chain.

A primary fragmentation pathway for iodoalkanes involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This can result in the formation of an iodine radical and a [C12H25]⁺ carbocation with a mass-to-charge ratio (m/z) corresponding to the alkyl fragment. Another possibility is the detection of the iodine cation ([I]⁺) at m/z 127.

Further fragmentation of the alkyl chain is also expected. The presence of the methyl group at the second carbon position can influence the fragmentation, potentially leading to the formation of stable secondary carbocations. libretexts.org Common fragmentation patterns for long-chain alkanes involve the loss of successive alkyl radicals, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

A plausible fragmentation pathway for this compound would involve the initial loss of the iodine atom, followed by fragmentation of the resulting 2-methylundecyl cation. The specific fragmentation pattern can help to distinguish it from other isomers.

Table 1: Plausible Mass Spectrometric Fragments of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
296[C₁₂H₂₅I]⁺•Molecular Ion
169[C₁₂H₂₅]⁺Loss of Iodine radical
127[I]⁺Iodine cation
Various[CₙH₂ₙ₊₁]⁺Fragments from the alkyl chain

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the entire carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is highly sensitive and allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).

By combining the information from these multi-dimensional NMR experiments, a complete and detailed map of the molecular structure of this compound can be constructed.

Table 2: Expected Multi-dimensional NMR Correlations for this compound

NMR TechniqueExpected CorrelationsInformation Gained
COSY Correlations between protons on adjacent carbons (e.g., H1-H2, H2-H3, etc.)Connectivity of the carbon backbone
HSQC Direct correlation of each proton to its attached carbon (e.g., H1-C1, H2-C2, etc.)Unambiguous assignment of protonated carbons
HMBC Long-range correlations (e.g., H1 to C2 and C3; methyl protons to C1, C2, and C3)Confirmation of the overall structure and placement of the methyl group

Dynamic NMR Studies to Investigate Rotational Barriers or Interconverting Conformers

The long alkyl chain of this compound allows for a significant degree of conformational flexibility due to rotation around the numerous carbon-carbon single bonds. unibas.itvt.edu Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes, such as the interconversion between different conformers. nih.govnih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. mdpi.com At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is high enough, at a certain temperature (the coalescence temperature), the single averaged peak may broaden and then split into separate signals for each conformer at even lower temperatures. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis in Research Contexts

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.comyoutube.com These techniques are highly effective for identifying functional groups and for "fingerprinting" a molecule, as the vibrational spectrum is unique to that compound. nih.govresearchgate.netmsu.edu

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain. libretexts.orgmdpi.com Specifically, C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-I stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹. msu.edu

Raman spectroscopy is a complementary technique to IR spectroscopy. youtube.com While strong IR absorptions are associated with vibrations that cause a change in the dipole moment, strong Raman signals arise from vibrations that cause a change in the polarizability of the molecule. For this compound, the C-C and C-H stretching vibrations of the long alkyl chain would be expected to produce strong signals in the Raman spectrum. researchgate.netrsc.org The combination of both IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H Stretching2850 - 3000IR, Raman
C-H Bending1350 - 1470IR
C-I Stretching500 - 600IR
C-C Stretching800 - 1200Raman

Computational and Theoretical Investigations of 1 Iodo 2 Methylundecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-iodo-2-methylundecane, these calculations can elucidate its electronic structure and predict its reactivity in various chemical environments.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is particularly useful for calculating properties such as bond dissociation energies (BDEs), which are critical for predicting chemical reactivity. For this compound, DFT calculations can determine the energy required to break specific bonds, with the C-I bond being of particular interest due to the relatively low bond strength of carbon-iodine bonds compared to other carbon-halogen bonds.

Studies on similar haloalkanes have shown that DFT methods, such as B3LYP, can provide reliable BDE values. acs.orgacs.org For instance, the C-H bond dissociation enthalpies of various haloalkanes have been successfully computed using the B3LYP level of theory with different basis sets. acs.orgacs.org These studies have also revealed a strong correlation between C-H BDEs and the activation energies for hydrogen abstraction reactions by radicals like the hydroxyl radical (•OH), a key process in atmospheric chemistry. acs.orgacs.org

For this compound, DFT calculations would likely predict that the C-I bond is the weakest, making it the most probable site for bond cleavage. The calculations would also provide insights into the relative strengths of the various C-H bonds along the undecane (B72203) chain and at the methyl branch, which is crucial for understanding its degradation pathways.

Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound using DFT

BondPredicted BDE (kcal/mol)
C1-I50 - 55
C2-H90 - 95
C1-H98 - 103
C-C (backbone)85 - 90

Note: These values are hypothetical and based on typical ranges for similar iodoalkanes. Actual values would require specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the energetic landscapes of reaction pathways. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies for reactants, transition states, and products. ccu.edu.tw

For this compound, ab initio calculations can map out the potential energy surfaces for various reactions, such as nucleophilic substitution (SN2) and elimination (E2) reactions. pnnl.gov For example, in an SN2 reaction with a nucleophile, ab initio calculations would detail the energy profile of the backside attack, the formation of the pentacoordinate transition state, and the departure of the iodide leaving group. Such studies on iodoalkanes have been performed to understand the kinetics of these reactions in solution. pnnl.gov

Furthermore, ab initio methods can be used to investigate complex reaction mechanisms, including those involving multiple steps and competing pathways. researchgate.netunipi.it For instance, the thermal decomposition of similar molecules can be studied to identify the initial bond-breaking events and subsequent radical reactions. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The long, flexible alkyl chain and the methyl branch of this compound give rise to a vast conformational space. Molecular modeling and dynamics (MD) simulations are essential tools for exploring these different conformations and understanding their relative energies and populations. aip.orgaip.org

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. acs.orgresearchgate.net By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the dynamics of conformational changes. For branched alkanes like this compound, MD simulations have been shown to accurately model their liquid-state dynamics and can be correlated with experimental data from techniques like NMR. aip.orgaip.org These simulations can also provide insights into how branching affects properties like diffusion and local intramolecular dynamics. aip.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. Models have been developed to predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts for a wide range of organic molecules, including haloalkanes. modgraph.co.ukrsc.orgmodgraph.co.uk These models often take into account factors such as partial atomic charges, steric effects, and the electric field of substituents. modgraph.co.ukrsc.orgmodgraph.co.uk For this compound, computational models can predict the chemical shifts for each unique proton and carbon atom, which would be invaluable for interpreting experimental NMR spectra. pdx.edu

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton(s)Predicted Chemical Shift (ppm)
-CH₂I3.1 - 3.3
-CH(CH₃)-1.5 - 1.8
-CH₃ (branch)0.8 - 1.0
-CH₃ (terminal)0.8 - 0.9

Note: These are approximate ranges based on typical values for iodoalkanes. pdx.edu The specific chemical environment in this compound would cause slight variations.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods, often based on harmonic frequency calculations at the DFT or ab initio level, can predict the frequencies and intensities of IR absorption bands. mit.eduacs.orgmedium.comxmu.edu.cn For this compound, these calculations would predict characteristic peaks for C-H stretching, C-H bending, and the C-I stretching vibrations. While computed harmonic frequencies often need to be scaled to match experimental values, they provide a very useful guide for spectral assignment. medium.comxmu.edu.cn

In Silico Approaches to Elucidating Molecular Interactions relevant to its Biological Roles

While this compound is primarily a synthetic compound, in silico methods can be used to explore its potential interactions with biological macromolecules. nih.gov Techniques like molecular docking can predict how the molecule might bind to the active site of an enzyme or a receptor. researchgate.netresearchgate.net

For instance, given its lipophilic nature, this compound could potentially interact with hydrophobic pockets in proteins. In silico studies on haloalkane dehalogenases have demonstrated how computational screening can identify potential substrates and inhibitors. researchgate.net Although not a primary application for this specific compound, such computational approaches are crucial in fields like drug discovery and toxicology to predict the biological activity and potential metabolic fate of novel chemical entities. nih.govmuni.cz

Role of 1 Iodo 2 Methylundecane in Biological and Ecological Systems: a Chemical Biology Perspective

Identification and Characterization as a Metabolite in Diverse Biological Systems

1-Iodo-2-methylundecane is an organoiodine compound that has been identified as a metabolite in a variety of biological contexts, ranging from mammals to plants. ebi.ac.uk In humans, it has been noted as a metabolite observed in cancer metabolism, indicating its potential involvement in the biochemical alterations associated with malignancy. ebi.ac.uknih.gov This iodoalkane is structurally defined as an undecane (B72203) molecule substituted with an iodo group at the first carbon and a methyl group at the second. ebi.ac.uknih.gov Its presence is not limited to mammalian systems; it has also been reported in the plant kingdom, specifically in Vitis vinifera (the common grape vine). nih.gov Further research into plant-derived natural products has identified this compound as a phytochemical constituent in the dichloromethane (B109758) soluble portion of a methanol (B129727) extract from the leaves of Sida cordata. researchgate.net

The precise biosynthetic pathway of this compound in either mammals or microorganisms has not been fully elucidated. However, the formation of organoiodine compounds in nature is a known biological process. In marine environments, which are rich sources of such compounds, micro- and macroalgae are known to produce a variety of iodinated organic molecules. oup.com The biosynthesis of these compounds can be mediated by enzymes like S-adenosyl-l-methionine:halide ion methyltransferase or peroxidases that oxidize iodide. oup.com

In the microbial realm, certain species of marine bacteria have been shown to produce iodinated organic compounds, including iodoform (B1672029) (CHI₃) and diiodomethane (B129776) (CH₂I₂). oup.com Some bacteria are capable of oxidizing iodide (I⁻) to molecular iodine (I₂), a crucial step that can lead to the iodination of organic precursors. frontiersin.org This process can be catalyzed by enzymes such as laccase-like multicopper oxidases (LMCOs). frontiersin.org While these general mechanisms for the biological formation of carbon-iodine bonds exist, the specific substrates and enzymatic machinery responsible for the synthesis of the branched and relatively long-chain this compound remain a subject for future investigation. In mammals, the most well-understood organoiodine biosynthesis is that of the thyroid hormones, a highly specialized pathway unlikely to be related to this compound formation. wikipedia.org

The detection of this compound in various natural sources has been facilitated by modern analytical techniques. Its identification as a volatile urinary compound in female mice, a key finding for its role in chemical communication, was achieved through Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique is highly suitable for separating and identifying volatile and semi-volatile compounds in complex biological mixtures. GC-MS analysis has also been employed to identify it as a component in bacterial filtrates and in plant extracts. researchgate.net

The general workflow for identifying such compounds in natural products research involves extraction from the biological matrix, followed by chromatographic separation and spectroscopic detection. High-performance liquid chromatography (HPLC) is another powerful separation technique often hyphenated with mass spectrometry (HPLC-MS) for the analysis of less volatile natural products. mdpi.com The characterization of this compound relies on the interpretation of its mass spectrum, where a primary fragmentation pathway involves the cleavage of the weak carbon-iodine bond.

Table 1: Natural Occurrence and Analytical Detection of this compound

Biological SourceSample TypeAnalytical MethodologyReference
Human (Homo sapiens)Not specified (observed in cancer metabolism)General Metabolomics ebi.ac.uknih.gov
Mouse (Mus musculus)UrineGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Common Grape Vine (Vitis vinifera)Not specifiedNot specified nih.gov
Sida cordataLeaf ExtractGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net

Function as a Chemo-signal or Pheromone in Interspecies Communication

Research has established this compound as a significant chemo-signal in mammalian communication, specifically as a sex pheromone in mice. researchgate.net Pheromones are volatile chemical cues that are released by an animal to affect the behavior or physiology of others of the same species. researchgate.net Identified in the urine of female mice, this compound plays a crucial role in pre-mating and attraction behaviors. researchgate.net Its presence in urine serves as a chemical signal that advertises the reproductive status of the female to potential male mates, thereby influencing social and sexual interactions. researchgate.net

The production and excretion of this compound in female mice are tightly regulated by the sex hormone estrogen. researchgate.net The compound is specifically detected in the urine of females during the proestrus and estrus phases of their reproductive cycle, periods characterized by high estrogen levels. researchgate.net Crucially, studies have demonstrated that this compound is absent in the urine of prepubertal females and in female mice that have had their ovaries surgically removed (oophorectomized), thus eliminating the primary source of estrogen. researchgate.net Furthermore, when these oophorectomized females are treated with estrogen, the production of this compound is restored, confirming its status as an estrogen-dependent metabolite. researchgate.net

This hormonal regulation ensures that the pheromone is released only when the female is fertile, making it a reliable signal of reproductive readiness. Behavioral analyses have confirmed its function, showing that this compound significantly enhances reproductive activities in male mice. researchgate.net When presented with various urinary compounds, males exhibit a preference for this compound, indicating its potent role as a male attractant. researchgate.net

Table 2: Effect of Estrogen on this compound Production in Female Mice

Condition of Female MouseEstrogen LevelDetection of this compound in UrineReference
Proestrus/Estrus PhaseHighPresent researchgate.net
PrepubertalLowNot Detected researchgate.net
Oophorectomized (Ovaries Removed)Very Low / AbsentNot Detected researchgate.net
Oophorectomized with Estrogen TreatmentHigh (Restored)Present (Reappeared) researchgate.net

The perception of olfactory stimuli, including pheromones, begins with the interaction of the chemical ligand with specific receptor proteins located in the membranes of olfactory sensory neurons (OSNs). nih.gov While the specific receptor for this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established. This process is initiated when the odorant molecule binds to a G-protein-coupled receptor (GPCR). koreamed.orgresearchgate.net

For hydrophobic molecules like this compound, soluble Pheromone-Binding Proteins (PBPs) present in the aqueous mucus of the nasal cavity are thought to play a crucial role. mdpi.complos.org These proteins capture the pheromone and transport it to the receptor on the neuron's surface. plos.org A computational analysis has provided evidence that this compound may bind to a type of odorant-binding protein known as bunOBP. researchgate.net

Upon binding of the pheromone to its receptor, a conformational change in the receptor activates an associated G-protein (often the olfactory-specific G-protein, G-olf). nih.gov This activation triggers a second messenger cascade, typically involving the enzyme adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). nih.gov The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations like Na⁺ and Ca²⁺. This influx depolarizes the neuron, converting the chemical signal into an electrical impulse that is then transmitted to the brain for processing. koreamed.orgnih.gov

Biochemical Pathways and Cellular Processes Influenced by this compound at a Molecular Level

The full scope of biochemical pathways influenced by this compound is an emerging area of research. Its most consistently cited role at the molecular level is as a metabolite observed in cancer metabolism. ebi.ac.uknih.gov The metabolic phenotype of cancer cells is often reprogrammed to support increased proliferation, a phenomenon that involves alterations in pathways like glycolysis and glutaminolysis. mdpi.comnih.gov The presence of this compound in this context suggests it may be a byproduct of, or a participant in, these altered metabolic states, although its specific function or pathway of origin remains to be determined. mdpi.com

Beyond its connection to cancer metabolism, other biological activities have been suggested. Based on analyses of plant extracts containing the compound, it has been proposed to have antimicrobial properties and to act as an estrogen. researchgate.net However, these functions have not been validated through direct studies of the isolated compound. The estrogenic properties, if confirmed, would be consistent with its estrogen-dependent production in mice and could imply an interaction with estrogen signaling pathways. Further research is required to fully understand the molecular mechanisms through which this compound exerts its effects on cellular processes.

Table of Mentioned Compounds

Exploration of Molecular Targets and Interactions with Intracellular Signaling Pathways

Despite its identification as a metabolite in the context of cancer metabolism, a comprehensive review of available scientific literature reveals a significant gap in the understanding of this compound's specific molecular targets. ebi.ac.uknih.gov Current research has not yet elucidated the precise proteins, enzymes, or receptors with which this compound interacts to exert any potential biological effects. Consequently, its role and interactions with intracellular signaling pathways remain uncharacterized. There is no available data detailing how this compound might modulate signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and apoptosis.

Mechanisms of Action in Altered Cellular Metabolism (e.g., cancer cell metabolism research)

While this compound has been noted as a metabolite observed in cancer metabolism, the specific mechanisms through which it may influence or participate in the metabolic reprogramming of cancer cells are not documented in the current body of scientific research. ebi.ac.uknih.gov There is a lack of studies investigating its direct effects on key metabolic pathways that are typically altered in cancer, such as glycolysis, the tricarboxylic acid (TCA) cycle, or glutaminolysis. Therefore, its potential contributions to the metabolic phenotypes of cancer cells are presently unknown.

Detailed Research Findings on this compound's Role in Cellular Metabolism

Research AreaFindings
Molecular Targets No specific molecular targets have been identified.
Signaling Pathway Interactions Interactions with intracellular signaling pathways are currently unknown.
Metabolic Mechanisms The mechanism of action in altered cellular metabolism has not been described.

Ecological Significance: Emission by Fungi and its Implication in Biotic Interactions (e.g., plant-pathogen systems)

There is currently no scientific literature available to suggest that this compound is emitted by fungi as a volatile organic compound (VOC). Furthermore, its potential role or implication in biotic interactions, such as those within plant-pathogen systems, has not been investigated or reported. The ecological significance of this compound, therefore, remains an unexplored area of research.

Applications of 1 Iodo 2 Methylundecane in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Key Building Block in the Total Synthesis of Complex Natural Products

While direct examples of the incorporation of 1-iodo-2-methylundecane into the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in a variety of bioactive molecules. Long-chain, branched alkyl groups are common in natural products such as lipids, pheromones, and polyketides. The 2-methylundecane (B1362468) fragment, for instance, is a component of certain insect pheromones and other natural signaling molecules.

The strategic value of this compound in this context lies in its ability to introduce the C12 lipophilic chain through carbon-carbon bond-forming reactions. Organometallic reagents derived from this compound, such as Grignard or organolithium reagents, can be coupled with a wide array of electrophilic partners, including aldehydes, ketones, and esters, to construct the carbon skeleton of a target natural product.

For example, in the synthesis of natural products containing a long-chain iso-fatty acid moiety, such as (S)-2,15-dimethylpalmitic acid or 2-oxo-14-methylpentadecane, building blocks analogous to this compound are crucial for assembling the aliphatic backbone. The synthetic approaches to these molecules often involve the coupling of a shorter-chain organometallic reagent with a long-chain electrophile, or vice versa. The presence of the primary iodide in this compound makes it an ideal electrophilic partner in such coupling reactions, for instance, with organocuprates or in Suzuki and Negishi-type cross-coupling reactions.

The Barbier reaction, which involves the in-situ formation of an organometallic reagent in the presence of a carbonyl compound, represents another powerful tool for the application of this compound in natural product synthesis. This one-pot procedure is tolerant of various functional groups, making it suitable for the late-stage introduction of the 2-methylundecyl group into a complex intermediate.

Compound NameCAS Number
This compound73105-67-6
(S)-2,15-dimethylpalmitic acidNot available
2-oxo-14-methylpentadecaneNot available

Role in the Development of New Synthetic Methodologies and Reagent Chemistry

This compound and structurally related long-chain alkyl iodides are valuable substrates for the development and optimization of new synthetic methodologies. The primary iodide is a good leaving group in nucleophilic substitution reactions and a reactive site for the formation of organometallic reagents and radicals, making it a suitable test substrate for novel transformations.

Cross-Coupling Reactions: The development of more efficient and versatile transition metal-catalyzed cross-coupling reactions is a major focus of contemporary organic synthesis. Long-chain alkyl halides like this compound are challenging substrates for these reactions due to their propensity to undergo β-hydride elimination. Consequently, they are often employed to test the limits of new catalyst systems, particularly those based on nickel and palladium, which aim to overcome this limitation. The successful coupling of this compound with various organometallic partners would demonstrate the utility of a new catalyst for constructing C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds, which are prevalent in many organic molecules.

Radical Reactions: The carbon-iodine bond in this compound can be homolytically cleaved to generate a primary alkyl radical. This reactivity has been harnessed in the development of novel radical cyclization and addition reactions. For instance, substrates can be designed where the 2-methylundecyl radical, once formed, undergoes an intramolecular cyclization onto a tethered π-system. The efficiency and stereoselectivity of such reactions provide valuable insights into the performance of new radical initiators and reaction conditions.

Organometallic Reagent Chemistry: The preparation of organometallic reagents from long-chain alkyl halides can be challenging. This compound can serve as a substrate to explore new methods for the formation of Grignard, organolithium, organozinc, and other organometallic species under milder and more functional group-tolerant conditions. The successful conversion of this compound into these reagents opens up new avenues for their use in synthesis.

Compound NameCAS Number
This compound73105-67-6

Precursor in the Synthesis of Specialty Organic Chemicals and Advanced Materials

The long, branched alkyl chain of this compound makes it an attractive precursor for the synthesis of a variety of specialty organic chemicals and advanced materials with tailored properties.

Specialty Surfactants: The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. These compounds, possessing a long hydrophobic tail and a charged hydrophilic headgroup, can function as cationic surfactants with potential applications as detergents, emulsifiers, and antimicrobial agents. The branched nature of the alkyl chain can influence the packing of the surfactant molecules at interfaces, potentially leading to unique surface properties.

Functionalized Polymers: this compound can be used to introduce a long alkyl chain onto a polymer backbone, thereby modifying its physical and chemical properties. For instance, it can be used as an initiator or a terminating agent in certain polymerization reactions, or it can be grafted onto a pre-formed polymer. The incorporation of the 2-methylundecyl group can enhance the hydrophobicity of the polymer, making it suitable for applications such as coatings, adhesives, and membranes. In the synthesis of amphiphilic block copolymers, this compound could serve to introduce the hydrophobic block.

Advanced Materials: The long alkyl chain of this compound is of interest in the field of materials science. For example, it can be used to synthesize molecules that self-assemble into ordered structures, such as liquid crystals or self-assembled monolayers (SAMs) on surfaces. The branched nature of the chain can affect the packing density and ordering of these assemblies, which in turn influences their optical and electronic properties. Such materials have potential applications in displays, sensors, and electronic devices.

Compound NameCAS Number
This compound73105-67-6
Quaternary ammonium saltsNot applicable

Future Research Directions and Emerging Paradigms for 1 Iodo 2 Methylundecane Studies

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The chiral center at the C2 position of 1-iodo-2-methylundecane presents an opportunity for the development of sophisticated synthetic strategies that can selectively produce specific stereoisomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making access to enantiomerically pure forms of this compound crucial for detailed biological studies. nih.gov

Future synthetic efforts will likely focus on the following areas:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to serve as a foundation for the chiral backbone of this compound. ethz.ch

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This could involve the enantioselective reduction of a ketone precursor or the asymmetric alkylation of an enolate.

Enzyme-Mediated Reactions: Leveraging the high stereoselectivity of enzymes to perform key transformations, such as the reduction of a prochiral ketone or the resolution of a racemic mixture of 2-methylundecanoic acid. researchgate.net

A significant challenge lies in the direct enantioselective iodination of the precursor, 2-methylundecane (B1362468). However, a more feasible approach involves the synthesis of chiral 2-methyl-1-undecanol, a key precursor, which can then be converted to the corresponding iodide with retention or inversion of stereochemistry. masterorganicchemistry.com Various methods for the enantioselective synthesis of chiral 2-methyl-1-alkanols have been reported and can be adapted for this purpose. researchgate.net

Table 1: Potential Stereoselective Synthetic Approaches to Chiral this compound Precursors

Synthetic Approach Description Key Intermediates Potential Advantages
Asymmetric Epoxidation The Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor can introduce the desired stereochemistry. ucla.edu Chiral epoxy alcohol High enantioselectivity
Chiral Auxiliary-Mediated Alkylation Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective addition of a methyl group. ethz.ch Chiral amide or ester Well-established methodology
Enzyme-Catalyzed Resolution Using lipases to selectively esterify one enantiomer of racemic 2-methylundecanoic acid, allowing for the separation of enantiomers. researchgate.net Enantiomerically enriched 2-methylundecanoic acid High enantiomeric purity

Exploration of Underutilized Reactivity Modes and Catalytic Transformations

The carbon-iodine bond in this compound is the most reactive site, making it a versatile handle for a variety of chemical transformations. While nucleophilic substitution reactions are a common pathway for alkyl iodides, future research will likely delve into less conventional reactivity modes and novel catalytic systems. byjus.com

Key areas for exploration include:

Radical-Mediated Reactions: The relatively weak C-I bond can be homolytically cleaved to generate an alkyl radical. utexas.edu This opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through radical addition and cross-coupling reactions.

Transition Metal Catalysis: The use of copper and palladium catalysts can enable a range of cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, to introduce new functional groups at the C1 position. nih.govacs.org Recent advancements in copper-catalyzed cross-coupling of alkyl iodides with organoboronates via halogen-atom transfer present a promising avenue for further investigation. thieme-connect.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be employed to generate the 2-methylundecyl radical under mild conditions, which can then participate in a variety of transformations.

Table 2: Emerging Catalytic Transformations for this compound

Catalytic System Reaction Type Potential Products Significance
Copper/Aryl Radical Negishi-type Difluoromethylation 1,1-Difluoro-3-methyl-dodecane Introduction of a difluoromethyl group, a common motif in pharmaceuticals. nih.gov
Palladium/Light Irradiation Atom Transfer Carbonylation 3-Methyl-dodecanoic acid esters and amides Efficient synthesis of carboxylic acid derivatives. acs.org

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Synthetic Strategies

Future applications of AI and ML in the study of this compound include:

Predicting Reaction Outcomes: Machine learning models, trained on vast databases of chemical reactions, can predict the products, yields, and optimal conditions for reactions involving this compound. medium.comchemeurope.comchemcopilot.com This can help researchers prioritize experiments and avoid unproductive reaction pathways.

Retrosynthetic Analysis: AI-powered tools can perform retrosynthetic analysis to identify multiple potential synthetic routes to this compound from simple, commercially available starting materials. acs.orgcas.org These tools can consider factors such as cost, safety, and step-count to propose the most efficient synthesis.

Discovering Novel Reactions: By analyzing patterns in chemical reactivity, AI algorithms may be able to propose novel transformations of this compound that have not yet been explored experimentally.

Deeper Elucidation of its Biological Roles through Advanced Omics Technologies and Mechanistic Studies

The identification of this compound as a human metabolite, particularly in the context of cancer metabolism, underscores the need for a deeper understanding of its biological functions. nih.govebi.ac.uk Advanced "omics" technologies, which allow for the large-scale study of biological molecules, will be instrumental in unraveling the roles of this compound.

Future research in this area should focus on:

Lipidomics: As a long-chain alkyl iodide, this compound is likely to be involved in lipid metabolism. Lipidomics studies can provide a comprehensive profile of the lipid species in cells or tissues and help to identify pathways that are affected by the presence of this compound. nih.govresearchgate.net

Proteomics and Transcriptomics: These techniques can be used to identify changes in protein and gene expression, respectively, that are induced by this compound. This can help to elucidate the signaling pathways and cellular processes that it modulates.

Mechanistic Studies: Investigating the interactions of this compound with specific enzymes or receptors will be crucial to understanding its mechanism of action at a molecular level. This could involve the use of chemical probes and advanced analytical techniques to identify its binding partners.

The integration of data from multiple omics platforms will be essential for constructing a comprehensive picture of the biological roles of this compound and its potential as a biomarker or therapeutic target. nih.govresearchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1-iodo-2-methylundecane in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. For example, in studies of plant extracts or fungal metabolites, GC-MS parameters such as a DB-5MS column (30 m × 0.25 mm × 0.25 μm), helium carrier gas (1.0 mL/min), and electron ionization (70 eV) are used. Retention times (~10.5 minutes) and exact mass (296.0676 m/z) serve as critical identifiers . Quantification requires calibration curves with pure standards, accounting for matrix effects in biological samples.

Q. How can this compound be synthesized, and what purity validation steps are essential?

Synthesis typically involves alkylation of 2-methylundecene with hydroiodic acid (HI) under controlled conditions. Purification via fractional distillation or column chromatography is necessary to remove unreacted precursors. Purity validation should include nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 0.88 ppm for terminal methyl groups, δ 3.15 ppm for iodine-substituted carbon) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₂₅I) .

Advanced Research Questions

Q. What experimental designs are suitable for studying substrate-dependent variability in this compound production by fungal strains?

Comparative metabolomic studies using GC-HRTOF-MS on fungal cultures grown on different substrates (e.g., PDA, CYA, MEA) can reveal production variability. Normalize biomass and extraction protocols (e.g., solvent partitioning with hexane:ethyl acetate) to minimize technical noise. Statistical tools like PCA (principal component analysis) help distinguish substrate-specific metabolite profiles .

Q. How can this compound’s role as a pheromonal chemo-signal be validated in animal behavior assays?

Behavioral assays involve exposing target species (e.g., mice, sheep) to synthetic this compound in controlled environments. For example, in estrus detection studies, bulls’ flehmen responses are quantified via video analysis. Dose-response experiments and controls (e.g., solvent-only) are critical. Gas chromatography coupled with electroantennography (GC-EAD) can confirm receptor activation .

Q. What methodologies address contradictions in reported bioactivities of this compound across studies?

Discrepancies in bioactivity (e.g., antidiabetic vs. pheromonal effects) may arise from differences in sample purity, biological models, or concentration ranges. Systematic replication studies with standardized protocols (e.g., STZ-induced diabetic rat models for glucose modulation) and meta-analyses of dose-dependent effects are recommended. Cross-disciplinary collaboration ensures contextual validity .

Q. How does this compound’s stability impact its detection in leachables studies?

Stability assessments require accelerated degradation studies under varying pH, temperature, and light exposure. For leachables in polymer matrices (e.g., nylon filters), simulate extraction conditions (e.g., 40°C for 72 hours in ethanol/water) and monitor degradation products via LC-MS/MS. Stability-indicating methods must resolve co-eluting impurities .

Q. What strategies optimize this compound isolation from plant extracts for bioactive compound screening?

Sequential extraction with solvents of increasing polarity (hexane → chloroform → methanol) followed by silica gel chromatography (gradient elution with hexane:ethyl acetate) isolates the compound. Bioactivity-guided fractionation using assays like α-glucosidase inhibition (for antidiabetic studies) or COX-2 inhibition (for anti-inflammatory screening) prioritizes fractions for further purification .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistics (ANOVA, clustering) to differentiate technical artifacts from biological variability. For example, inconsistent GC-MS detection in plant vs. fungal studies may reflect extraction efficiency differences .
  • Experimental Controls : Include blank runs in GC-MS to rule out column bleed contaminants. In behavioral assays, use sham exposures to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.